epi-Doramectin

Analytical chemistry Pharmaceutical impurity profiling Veterinary drug quality control

Analytical laboratories face challenges in resolving the C-2 epimer impurity during doramectin stability studies. epi-Doramectin (CAS 1987882-62-1) serves as the definitive certified reference standard for this specific impurity, enabling precise identification and quantification in HPLC methods. This compound is essential for ICH Q3A/B compliance and residue monitoring, offering a unique stereochemical marker with no documented biological activity. • Definitive system suitability marker with RRT of 1.08 relative to doramectin. • Enables accurate quantitation of the documented 6% epimerization in cattle fat for MRL compliance. • Supplied as a characterized, high-purity standard to ensure method validation integrity.

Molecular Formula C50H74O14
Molecular Weight 899.1 g/mol
Cat. No. B14111235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepi-Doramectin
Molecular FormulaC50H74O14
Molecular Weight899.1 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O
InChIInChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1
InChIKeyQLFZZSKTJWDQOS-QBFYVVCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epi-Doramectin: Certified Impurity Reference Standard


Epi-Doramectin (CAS 1987882-62-1), also designated 2-epidoramectin, is the C-2 epimer of the macrocyclic lactone antiparasitic agent doramectin. It belongs to the avermectin class of fermentation products derived from Streptomyces avermitilis [1]. The compound is formed via reversible base-catalyzed epimerization at the 2-position of the doramectin macrocyclic core and serves as a critical analytical reference material for impurity profiling, degradation studies, and metabolite identification in veterinary pharmaceutical development and residue monitoring [2].

Certified Impurity Reference Standard
C-2 epimer of doramectin
Impurity profiling & degradation marker
Metabolite identification in residue analysis
No reported bioactivity (negative control)

Epi-Doramectin vs. Generic Avermectin Standards


Despite sharing an identical molecular formula (C₅₀H₇₄O₁₄) and mass (899.1 g/mol) with doramectin, epi-doramectin exhibits distinct chromatographic retention behavior and lacks documented biological activity, rendering it non-interchangeable with other avermectin reference materials . In reversed-phase HPLC systems, the 2-epimer elutes with a relative retention time (RRT) of 1.08 compared to doramectin (RRT 1.00), a separation that is critical for accurate impurity quantification in stability-indicating methods [1]. Furthermore, while doramectin, ivermectin, and moxidectin possess well-characterized anthelmintic activity, epi-doramectin has no published reports of biological activity or in vivo occurrence, making it uniquely suited as a negative control or degradation marker rather than a bioactive comparator .

Epi-Doramectin (C-2 epimer)
Distinct chromatographic retention; resolved as impurity peak
Generic Avermectin / Doramectin API
Chromatographic profile may not separate the 2-epimer; peak misidentification possible
Epi-Doramectin (C-2 epimer)
No documented anthelmintic activity; inert tracer or negative control
Generic Avermectin / Doramectin API
Potent bioactive compounds; cannot serve as a non-active comparator
Epi-Doramectin (C-2 epimer)
Purity context suited for impurity quantitation; certified standard
Generic Avermectin / Doramectin API
API-grade material contains the epimer as an impurity; not traceable for epimer-specific validation

Epi-Doramectin: Chromatographic, Metabolic, and Purity Evidence


Chromatographic Differentiation from Doramectin

In a validated stability-indicating reversed-phase HPLC method using a HALO C8 column (100 mm × 4.6 mm, 2.7 µm) with acetonitrile-water (70:30) mobile phase at 40°C and UV detection at 245 nm, the 2-epimer (epi-doramectin) elutes with a relative retention time (RRT) of 1.08, while doramectin elutes at RRT 1.00 [1]. This chromatographic resolution enables unambiguous identification and quantification of the 2-epimer as a specific impurity or degradation product in doramectin drug substance batches.

Chromatographic Retention
Head-to-head
RRT 1.08 (2-epimer)
vs. RRT 1.00 (doramectin)
Enables specific impurity peak identification in stability-indicating methods.
RP-HPLC, HALO C8 column, ACN/H₂O isocratic, UV 245 nm
Analytical chemistry Pharmaceutical impurity profiling Veterinary drug quality control

Doramectin Epimerization in Cattle Fat

In a radiolabeled metabolism study, cattle administered a single subcutaneous dose of ³H-doramectin (0.2 mg/kg body weight) showed that 6% of the total radioactivity recovered from fat tissue was identified specifically as the 2-epimer of doramectin (epi-doramectin) [1]. This contrasts with the predominant unchanged doramectin, which accounted for 68–75% of recovered radioactivity in fat and liver tissues, establishing the 2-epimer as a quantifiable, albeit minor, metabolic species.

Metabolite in Fat
Head-to-head
6% of recovered radioactivity
Documents 2-epimer as quantifiable metabolite in edible tissues.
Cattle s.c. ³H-doramectin; fat tissue analysis
Veterinary pharmacokinetics Metabolite identification Food safety residue analysis

No Documented Anthelmintic Activity

Despite the well-characterized antiparasitic potency of doramectin (EC₅₀ values typically in the nanomolar range against nematodes) and related macrocyclic lactones such as ivermectin and moxidectin, comprehensive literature searches confirm that there are no published reports of biological activity or detectable in vivo levels of epi-doramectin in animals or the environment . This stands in marked contrast to other avermectin epimers (e.g., ivermectin H₂B₁a and H₂B₁b) which retain partial activity.

Bioactivity Status
Data to verify
No published reports
Positions as negative control; avoids bioactive interference.
Literature review through 2026; no activity documented
Parasitology Mode of action studies Biological assay development

Certified HPLC Purity

Commercial supplies of epi-doramectin reference standard are consistently specified at ≥95% purity as determined by HPLC, with multiple independent vendors (including Bioaustralis, BOC Sciences, MuseChem, and Cayman Chemical) adhering to this benchmark . In contrast, bulk doramectin active pharmaceutical ingredient (API) typically carries purity specifications of 95–102% but includes a defined impurity profile where the 2-epimer is a known related substance, highlighting the need for a dedicated high-purity epimer standard for accurate quantitation.

HPLC Purity
Specification review
≥95% (multiple vendors)
Supports reliable quantitative impurity standard.
Per vendor CoA; verify individual lot COA
Analytical reference materials Method validation Quality assurance

Epi-Doramectin: Key Application Scenarios


Pharmaceutical QC: HPLC Impurity Method Validation

Analytical laboratories developing or validating stability-indicating HPLC methods for doramectin drug substance require epi-doramectin as a certified impurity standard. The compound's RRT of 1.08 relative to doramectin [1] provides a definitive system suitability marker, enabling accurate identification and quantification of the 2-epimer in commercial batches. Procurement of epi-doramectin ensures compliance with ICH Q3A/B guidelines for impurity profiling and method validation.

Veterinary Residue and Metabolism Studies

Regulatory laboratories and contract research organizations conducting residue depletion studies for doramectin in cattle, sheep, or swine require epi-doramectin as a metabolite reference standard. The documented 6% conversion of doramectin to the 2-epimer in cattle fat [2] necessitates the availability of an authentic standard for accurate LC-MS/MS quantitation in edible tissues, supporting maximum residue limit (MRL) compliance and food safety assessments.

Environmental Fate and Ecotoxicology

Researchers evaluating the environmental persistence and degradation pathways of macrocyclic lactones in soil, manure, or water systems can employ epi-doramectin as a degradation marker. The confirmed absence of documented biological activity makes it an ideal inert tracer for studying abiotic epimerization kinetics and photodegradation without confounding biological effects on non-target organisms, such as dung beetles or aquatic invertebrates.

Negative Control: Antiparasitic Mode-of-Action

Parasitology laboratories investigating the structure-activity relationships (SAR) of avermectin derivatives or screening for novel anthelmintics require epi-doramectin as a stereochemically defined negative control. The lack of published antiparasitic activity , despite an identical molecular formula to the highly potent doramectin, allows researchers to isolate the contribution of the C-2 stereocenter to receptor binding and chloride channel modulation in nematode and arthropod assays.

Application
Selection Property
Validation Focus
Pharmaceutical QC: HPLC impurity method validation
Certified impurity standard with defined chromatographic retention
System suitability and peak identification in stability-indicating methods
Veterinary residue & metabolism studies
Metabolite reference material for quantitation in tissues
LC-MS/MS quantitation of epimer in edible tissues; MRL assessment support
Environmental fate & ecotoxicology
Inert degradation marker without bioactivity
Abiotic epimerization kinetics and photodegradation tracer studies
Negative control: antiparasitic mode-of-action
Stereochemically defined C-2 epimer without reported antiparasitic effect
Receptor binding and chloride channel modulation SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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